Diethylmethylbenzenediamine

Polyurethane elastomer Reaction Injection Molding Spray Polyurea Elastomer

Diethylmethylbenzenediamine (CAS 68479-98-1), commercially known as DETDA, is a liquid aromatic diamine consisting primarily of an isomeric mixture of 3,5-diethyltoluene-2,4-diamine (approximately 80%) and 3,5-diethyltoluene-2,6-diamine (approximately 20%). The compound exhibits a molecular weight of 178.2-178.3 g/mol, an amine value of approximately 620-635 mg KOH/g, and a viscosity of 155 cps at 25°C, classifying it as a low-viscosity liquid chain extender and curing agent at ambient temperature.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 68479-98-1
Cat. No. B1592680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethylbenzenediamine
CAS68479-98-1
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1C)N)CC)N
InChIInChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3
InChIKeyOHJDDRJXKMWSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylmethylbenzenediamine (DETDA, CAS 68479-98-1) Procurement Guide: Isomer Composition and Baseline Characteristics for Industrial Curing Applications


Diethylmethylbenzenediamine (CAS 68479-98-1), commercially known as DETDA, is a liquid aromatic diamine consisting primarily of an isomeric mixture of 3,5-diethyltoluene-2,4-diamine (approximately 80%) and 3,5-diethyltoluene-2,6-diamine (approximately 20%) [1][2]. The compound exhibits a molecular weight of 178.2-178.3 g/mol, an amine value of approximately 620-635 mg KOH/g, and a viscosity of 155 cps at 25°C, classifying it as a low-viscosity liquid chain extender and curing agent at ambient temperature [3]. It is widely employed as a curative for polyurethane elastomers and epoxy resin systems, with particular commercial significance in Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) processes [4].

Why Diethylmethylbenzenediamine (CAS 68479-98-1) Cannot Be Interchanged with Other Aromatic Diamine Curatives: Critical Isomer Ratio and Reactivity Constraints


Aromatic diamine curatives within the polyurethane and epoxy sectors exhibit substantial performance divergence driven by differences in steric hindrance, isomer distribution, and physical state at processing temperatures. DETDA (CAS 68479-98-1) is defined by a specific ~80:20 isomer ratio that governs its reactivity profile with isocyanate prepolymers and its viscosity-temperature behavior . Substitution with alternative aromatic diamines such as MOCA (solid at room temperature), DMTDA (slower reactivity), or DDS (lower reaction activity) fundamentally alters gel time, demold cycle efficiency, and ultimate mechanical property development [1][2][3]. The following quantitative evidence delineates precisely where DETDA offers verifiable differentiation that cannot be replicated by generic in-class substitution.

Diethylmethylbenzenediamine (DETDA) Quantitative Differentiation Evidence: Head-to-Head Reactivity, Physical State, and Mechanical Performance Comparisons


DETDA vs. MOCA: 30-Fold Faster NCO Reaction Rate for Accelerated RIM and SPUA Demold Cycles

DETDA exhibits a reaction rate with isocyanate (NCO) groups that is approximately 30 times faster than that of 4,4'-methylenebis(2-chloroaniline) (MOCA), a widely used solid aromatic diamine curative [1][2]. This kinetic advantage is attributed to the steric and electronic effects conferred by the ethyl substituents on the aromatic ring in DETDA's isomer composition.

Polyurethane elastomer Reaction Injection Molding Spray Polyurea Elastomer Chain extender kinetics

DETDA vs. MOCA: Room Temperature Liquid Physical State Eliminates Melt Processing and Enables Ambient Handling

DETDA is a liquid at room temperature with a freezing point of -9°C and a viscosity of 155 cps at 25°C [1], whereas MOCA is a solid aromatic diamine requiring pre-melting at elevated temperatures (>100°C) prior to incorporation into polyurethane formulations [2][3]. This fundamental difference in ambient physical state eliminates the need for heated storage, melt tanks, and jacketed processing lines.

Polyurethane processing Ambient temperature curing Formulation handling Industrial safety

DETDA vs. DDS in Epoxy Systems: Higher Reaction Activity Yields Faster Cure But Lower Ultimate Tensile and Tg at Equivalent Stoichiometry

In a direct comparative study of aromatic amine curing agents for epoxy resin systems, DETDA demonstrated higher reaction activity than 4,4'-diaminodiphenyl sulfone (DDS); however, DDS-cured systems exhibited superior tensile properties, glass transition temperature (Tg), and interlaminar shear strength (ILSS) in carbon fiber composites at equivalent stoichiometric ratios (r) [1]. The study quantified that the reaction activity of DDS is lower than DETDA, while the tensile property, Tg, and ILSS of DDS curing systems were generally better than DETDA curing systems of the same r.

Epoxy resin curing Aromatic amine hardener Composite mechanical properties Stoichiometric ratio effects

DETDA vs. MOCA in Cast Polyurethane Elastomers: Comparable Tensile Strength Range with Different Modulus and Elongation Profiles

In a systematic study of TDI-PTMG based cast polyurethane elastomers, formulations prepared with DETDA and MOCA were evaluated across varying chain extension coefficients and mixed chain extender ratios [1]. The study reported that as the MOCA content in MOCA/DETDA mixed chain extender systems increased, the hardness, tensile strength, and tear strength of the resulting polyurethane elastomer showed a decreasing trend, while elongation at break and gel time showed an increasing trend [1]. This indicates that DETDA-rich formulations yield higher hardness and strength at the expense of elongation and pot life.

Cast polyurethane elastomer TDI-PTMG prepolymer Chain extender blending Mechanical property optimization

DETDA (Epikure W) vs. Biobased DFDA in Anticorrosive Epoxy Coatings: Lower Modulus and Char Yield But Established Industrial Benchmark

In a comparative evaluation of anticorrosive surface coating formulations, diethylmethylbenzenediamine (Epikure W) was benchmarked against 5,5'-methylene difurfurylamine (DFDA), a biobased furfurylamine curing agent [1]. Thermally cured blends containing DFDA demonstrated improved modulus and char yields relative to those containing Epikure W, owing to the furanic nature of DFDA [1]. Additionally, DFDA-based formulations demonstrated improved coatings and corrosion performance relative to Epikure W without significantly affecting network performance [1].

Epoxy anticorrosive coatings Biobased curing agents Thermomechanical benchmarking Sustainable materials

DETDA vs. MOCA: Differentiated GHS Toxicological Classification Enabling Less Restrictive Workplace Handling

DETDA carries a GHS classification of Warning with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H319 (causes serious eye irritation), H373 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) [1]. In contrast, MOCA (4,4'-methylenebis(2-chloroaniline)) is classified as a Category 1B carcinogen (H350: may cause cancer) and Category 2 mutagen (H341: suspected of causing genetic defects) under EU CLP regulations, triggering stricter occupational exposure limits and handling protocols [2]. DETDA is explicitly marketed and utilized as a less toxic replacement for both MDA and MOCA [1][3].

Industrial hygiene Regulatory compliance Workplace safety Toxicological classification

Diethylmethylbenzenediamine (DETDA) Evidence-Backed Industrial Application Scenarios for Procurement Decision-Making


Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) High-Throughput Manufacturing

DETDA's ~30-fold faster NCO reaction rate compared to MOCA [1] and its liquid physical state at ambient temperature (freezing point -9°C, viscosity 155 cps at 25°C) [2] make it the curative of choice for high-volume RIM and SPUA production lines. These properties enable rapid demold cycles, eliminate melt-processing equipment, and support continuous metering without heated feed systems, directly reducing capital expenditure and cycle-time costs [3].

Polyurethane Elastomer Formulations Requiring High Hardness and Tensile Strength with Balanced Processing Latitude

Formulators seeking to maximize hardness and tensile strength in TDI-PTMG based cast polyurethane elastomers should prioritize higher DETDA content in DETDA/MOCA blended chain extender systems, as increasing DETDA ratio correlates with higher hardness and tensile strength (at the expense of elongation and gel time) [4]. Blending DETDA with MOCA provides a quantifiable formulation lever to fine-tune mechanical property profiles to meet specific end-use requirements without switching curative platforms [4].

Epoxy Composite and Adhesive Systems Prioritizing Fast Cure Kinetics Over Ultimate Thermomechanical Performance

In epoxy resin systems where reduced cure cycle time takes precedence over maximum glass transition temperature and tensile properties, DETDA offers higher reaction activity than DDS (4,4'-diaminodiphenyl sulfone), albeit with lower ultimate tensile, Tg, and ILSS at equivalent stoichiometry [5]. This trade-off makes DETDA suitable for epoxy applications where throughput and handling efficiency outweigh the requirement for maximal thermomechanical performance [5].

Industrial Manufacturing Operations Transitioning Away from MOCA Due to Carcinogenicity Classification and Regulatory Burden

DETDA serves as a direct replacement for MOCA in polyurethane and polyurea applications where the carcinogenicity classification (Category 1B, H350) and mutagenicity (Category 2, H341) of MOCA trigger elevated occupational health monitoring, stricter PPE protocols, and higher compliance costs [6][7]. DETDA's GHS Warning classification (H302, H312, H319, H373, H410) without carcinogenicity designation enables facilities to reduce regulatory overhead while maintaining comparable processing performance [6].

Technical Documentation Hub

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